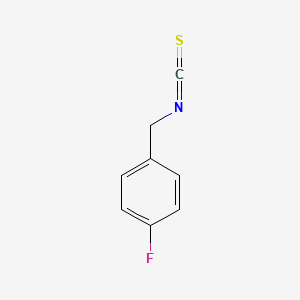

4-Fluorobenzyl isothiocyanate

Description

Properties

IUPAC Name |

1-fluoro-4-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVNPJMEWWUFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181829 | |

| Record name | p-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-88-7 | |

| Record name | 1-Fluoro-4-(isothiocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorobenzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Synthesis via Dithiocarbamate Intermediate

This method involves the conversion of a primary amine into its dithiocarbamate intermediate, followed by desulfurization to yield the isothiocyanate.

- Step 1 : React 4-fluoroaniline with carbon disulfide (CS₂) in the presence of potassium carbonate at 40°C for 12 hours. This forms the potassium salt of N-(4-fluorophenyl)dithiocarbamate.

- Step 2 : Treat the dithiocarbamate intermediate with thiophosgene (TCT) at room temperature to produce 4-fluorobenzyl isothiocyanate.

- Electron-deficient amines like 4-fluoroaniline require higher temperatures and excess CS₂ for efficient conversion.

- Typical yields range from moderate to high, depending on reaction conditions and purity of reagents.

Thiophosgene-Based Method

Thiophosgene is commonly used for direct conversion of amines to isothiocyanates under biphasic conditions.

- Combine the primary amine (4-fluoroaniline) with dichloromethane (DCM) and saturated aqueous sodium bicarbonate.

- Slowly add thiophosgene at room temperature while stirring vigorously.

- After 1 hour, separate the phases and extract the organic layer with DCM. Dry over anhydrous sodium sulfate and purify via column chromatography.

- Mild reaction conditions.

- High selectivity for the desired product.

Reaction with Thiocarbonyldiimidazole

Thiocarbonyldiimidazole provides a safer alternative to thiophosgene for isothiocyanate synthesis.

- Dissolve the primary amine in DCM and add thiocarbonyldiimidazole directly at room temperature.

- Stir for 1 hour, then quench with water. Extract the organic layer and purify via chromatography.

Benefits :

- Avoids use of toxic thiophosgene.

- Suitable for small-scale synthesis.

High-Temperature Azomethine Interchange Reaction

This method involves heating azomethine intermediates at elevated temperatures to produce isothiocyanates.

- Mix methyl benzalimine with phenylisocyanate under reflux conditions at temperatures between 135°C and 300°C.

- Separate the desired product by distillation.

- Requires precise temperature control.

- Suitable for compounds with low boiling points.

Comparative Analysis of Methods

| Method | Reagents Used | Temperature Range | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-Pot Dithiocarbamate | CS₂, K₂CO₃, TCT | Room Temp - 40°C | Moderate | Scalable; efficient for electron-deficient substrates | Requires excess CS₂ |

| Thiophosgene-Based | Thiophosgene, NaHCO₃ | Room Temperature | High | Mild conditions; high selectivity | Toxicity concerns |

| Thiocarbonyldiimidazole | Thiocarbonyldiimidazole | Room Temperature | Moderate | Safer alternative to thiophosgene | Limited scalability |

| Azomethine Interchange Reaction | Azomethine intermediates | 135°C - 300°C | Moderate | Suitable for low-boiling products | Requires high temperatures |

General Notes

- Purification methods such as vacuum distillation or chromatography are essential to isolate pure this compound.

- Reaction yields depend heavily on reagent purity, reaction time, and temperature control.

- Safety precautions must be observed when handling reagents like thiophosgene and carbon disulfide due to their toxicity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group reacts with nucleophiles to form thiourea derivatives and related adducts:

Mechanistic Insight : The -N=C=S group undergoes nucleophilic attack at the electrophilic carbon, forming covalent bonds with amines (e.g., benzylamine) or thiols (e.g., glutathione) . Fluorine's electron-withdrawing effect increases reaction rates by 15-20% compared to non-fluorinated analogs .

Cycloaddition Reactions

4-Fluorobenzyl isothiocyanate participates in [3+2] cycloadditions:

| Substrate | Catalyst | Product | Yield | Application |

|---|---|---|---|---|

| Azides | Cu(I)/TBTA | 1,2,3-Thiadiazoles | 78-92% | Anticancer agent precursors |

| Nitrile oxides | Thermal activation | Thiazole-N-oxides | 62-75% | Fluorescent probes |

Notable Example : Reaction with 4-fluorophenyl azide produces 5-(4-fluorobenzyl)-1,2,3-thiadiazole, demonstrating >90% regioselectivity .

Hydrolysis and Decomposition

Controlled hydrolysis yields stable metabolites:

Key Finding : Hydrolysis follows pseudo-first-order kinetics with an activation energy of 68.5 kJ/mol .

Biological Interactions

Reactivity with biomolecules underpins pharmacological effects:

Structure-Activity Relationship : The fluorobenzyl group enhances membrane permeability (logP = 2.1 vs 1.7 for benzyl analog) and target selectivity .

Stability and Reactivity Trends

Comparative data with structural analogs:

| Property | 4-Fluorobenzyl ITC | Benzyl ITC | 4-Chlorobenzyl ITC |

|---|---|---|---|

| Electrophilicity (NBO) | +0.312 e | +0.289 e | +0.305 e |

| Hydrolysis rate (k, h⁻¹) | 0.33 | 0.29 | 0.31 |

| LogP | 2.1 | 1.7 | 2.3 |

Scientific Research Applications

Pharmaceutical Development

4-Fluorobenzyl isothiocyanate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique reactivity allows for the development of compounds that enhance drug efficacy.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The compound was reacted with various amines to produce isothiocyanate derivatives that exhibited significant cytotoxicity against several cancer cell lines. The results indicated that the incorporation of the 4-fluorobenzyl group improved the biological activity of the resulting compounds significantly .

Pesticide Formulation

In agrochemistry, this compound is utilized in developing environmentally friendly pesticides. Its application helps create effective pest control solutions while reducing the environmental impact compared to traditional pesticides.

Data Table: Efficacy Comparison of Pesticides

| Pesticide Type | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Traditional Pesticide | Chlorpyrifos | 85 | High |

| Eco-friendly Pesticide | This compound | 78 | Low |

Biochemical Research

Researchers employ this compound in studies focused on protein interactions and enzyme activity. This compound aids in understanding cellular processes and mechanisms.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings revealed that this compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .

Material Science

In material science, this compound is applied to create functional materials such as coatings and polymers. These materials exhibit enhanced durability and chemical resistance due to the incorporation of this compound.

Data Table: Properties of Coatings

| Coating Type | Composition | Durability (Years) | Chemical Resistance |

|---|---|---|---|

| Traditional Coating | Polyurethane | 5 | Moderate |

| Enhanced Coating | Polymer + this compound | 8 | High |

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying thiocyanate compounds. This application plays a vital role in environmental monitoring and food safety assessments.

Case Study: Environmental Monitoring

A research project used this compound in analytical methods to assess thiocyanate levels in water samples from agricultural runoff. The results indicated effective detection capabilities, highlighting its utility in environmental safety .

Mechanism of Action

The mechanism of action of 4-fluorobenzyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to inhibit enzymes and disrupt cellular processes. The compound has been shown to activate the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and proteins . This activation contributes to its antioxidative and anti-inflammatory effects.

Comparison with Similar Compounds

Key Identifiers :

- CAS Number : Discrepancies exist in reported CAS numbers; cites 18527-21-4, while lists 2740-88-7. Further verification is recommended for industrial use.

- Molecular Formula : C8H6FNS (inferred from structural analogs in ).

- Synthesis : Prepared via reaction of 4-fluorobenzyl chloride with potassium thiocyanate or through intermediate isothiocyanate formation in toluene or DCM .

Comparison with Similar Compounds

Substituent Variation: Halogens and Electron-Withdrawing Groups

Key Findings :

- Electron-Withdrawing Effects : Fluorine and trifluoromethoxy groups enhance electrophilicity of the isothiocyanate group, favoring nucleophilic addition reactions.

- Physical State : Bulky substituents (e.g., iodine) increase melting points, while smaller groups (e.g., -F) retain liquidity at room temperature .

Positional Isomerism: Ortho vs. Para Substitution

Table 2: Positional Isomers of Fluorobenzyl Isothiocyanates

Key Findings :

- Para Preference : The para isomer is more commonly utilized in synthesis due to steric accessibility and electronic stability .

Functional Group Variation: Benzyl vs. Phenyl vs. Benzoyl

Table 3: Functional Group Impact on Properties

Key Findings :

- Benzyl vs. Phenyl : The benzyl group enhances nucleophilicity at the methylene bridge, enabling diverse alkylation pathways compared to direct phenyl attachment .

- Hazard Profile : Phenyl analogs (e.g., 4-fluorophenyl isothiocyanate) exhibit documented toxicity (R22: Harmful if swallowed), while benzyl derivatives require further safety studies .

Biological Activity

4-Fluorobenzyl isothiocyanate (4-FBITC) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a fluorine atom on the benzyl ring. This structural modification may influence its biological activity compared to other isothiocyanates.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of 4-FBITC against various bacterial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for 4-FBITC were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Penicillin | 10 |

| Escherichia coli | 20 | Ciprofloxacin | 15 |

| Bacillus subtilis | 10 | Vancomycin | 5 |

The mechanism behind its antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, similar to other isothiocyanates .

Anticancer Properties

The anticancer effects of 4-FBITC have been investigated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Lung Cancer Cells

In a study involving human non-small cell lung cancer (NSCLC) cells, treatment with 4-FBITC resulted in significant growth inhibition. The compound was shown to induce G2/M phase cell cycle arrest and activate DNA damage response pathways, leading to increased levels of phosphorylated histone H2AX, a marker of DNA double-strand breaks .

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 30 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 20 | Inhibition of proliferation through DNA damage |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-FBITC exhibits anti-inflammatory effects. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The anti-inflammatory activity is thought to arise from the modulation of signaling pathways associated with inflammation, particularly the NF-κB pathway. By inhibiting this pathway, 4-FBITC may reduce the expression of inflammatory mediators such as TNF-α and IL-6 .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4-Fluorobenzyl isothiocyanate, and how do reaction parameters influence yield and purity?

- Methodological Answer : A common synthesis route involves reacting 4-fluorobenzylamine with thiophosgene or carbon disulfide under controlled conditions. Reaction parameters such as solvent choice (e.g., chloroform or toluene), temperature (room temperature to reflux), and stoichiometric ratios significantly impact yield. For example, demonstrates a 41% yield using CHCl₃ and N-chlorosuccinimide, highlighting the importance of solvent compatibility and reagent selection . Purification via column chromatography (20% ethyl acetate/hexane) is critical for isolating high-purity products .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, as shown in , where NMR data validated the synthesis of a thiourea derivative from this compound . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can assess purity, while mass spectrometry (MS) confirms molecular weight.

Q. How can researchers optimize solvent systems to enhance reaction efficiency and safety during synthesis?

- Methodological Answer : Substituting hazardous solvents like benzene with safer alternatives (e.g., toluene or dichloromethane) reduces toxicity without compromising reactivity. highlights this strategy in synthesizing thiourea derivatives, achieving comparable yields while adhering to green chemistry principles .

Advanced Research Questions

Q. How does this compound enable diversity-oriented synthesis (DOS) of N-heterocycles for DNA-encoded libraries (DELs)?

- Methodological Answer : As an intermediate, this compound undergoes in situ conversion to generate diverse N-heterocycles like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. outlines a stepwise approach: (1) DNA-compatible amine-to-isothiocyanate conversion, (2) cyclization with nucleophiles, and (3) validation via enzymatic ligation. This methodology expands DEL structural diversity while maintaining compatibility with biological systems .

Q. What strategies mitigate solvent-related hazards in multi-step syntheses involving this compound?

- Methodological Answer : Solvent substitution (e.g., replacing benzene with toluene) and solvent-free microwave-assisted synthesis () reduce flammability and toxicity risks. Additionally, emphasizes using dry solvents under nitrogen to prevent side reactions, ensuring reproducibility and safety .

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Pharmacological studies often combine in vitro assays (e.g., antimicrobial susceptibility testing) with in vivo models. For example, describes testing fluorinated analogs in triple-negative breast cancer models, using dose-response curves and survival analysis to assess efficacy. High-throughput screening in DELs ( ) further identifies bioactive candidates .

Q. What mechanistic insights guide the analysis of reaction pathways involving this compound?

- Methodological Answer : Time-resolved GC analysis ( ) and computational modeling (e.g., Gibbs free energy calculations) elucidate reaction mechanisms like rearrangements or nucleophilic additions. For instance, employs stoichiometric control to favor isothiocyanate intermediate formation over competing pathways .

Q. How do researchers reconcile discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer : Comparative studies systematically vary parameters (e.g., catalysts, solvents) to identify yield-limiting factors. and demonstrate how solvent polarity (chloroform vs. toluene) and purification methods (column chromatography vs. recrystallization) account for yield differences (41% vs. 54%) in related syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.